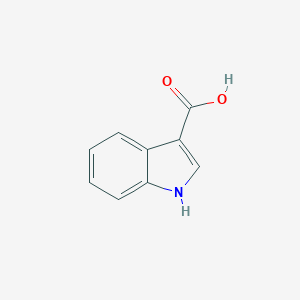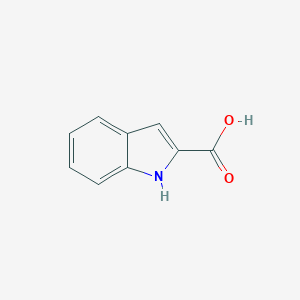
7-Metil-DL-triptófano
Descripción general
Descripción
7-Methyl-DL-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the addition of a methyl group at the seventh position of the indole ring. This compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is an off-white crystalline substance with a melting point of 296°C (decomposition) and a boiling point of approximately 448.8°C .
Aplicaciones Científicas De Investigación
7-Methyl-DL-tryptophan has several applications in scientific research:
Mecanismo De Acción
Target of Action
7-Methyl-DL-tryptophan is an amino acid derivative and a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It primarily targets enzymes involved in tryptophan metabolism, which contributes to the development of neurological and psychiatric disorders .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a bond (called cation–π interaction) with positively charged molecules . This interaction is key in many biochemical processes, including protein-mediated phase separation .
Biochemical Pathways
7-Methyl-DL-tryptophan affects three metabolic pathways of tryptophan that produce a series of metabolites called tryptophan Catabolics (TRYCATs). These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .
Pharmacokinetics
Information on the ADME properties of 7-Methyl-DL-tryptophan is limited. It is known that the compound is crystalline in form and should be stored at temperatures between 2-8°c
Result of Action
The molecular and cellular effects of 7-Methyl-DL-tryptophan’s action are closely associated with neurological and psychiatric disorders such as Alzheimer’s disease and depression . It plays a crucial role in protein biosynthesis and serves as a precursor for the syntheses of multiple important bioactive compounds .
Action Environment
Environmental factors such as diet and gut microbes can influence tryptophan metabolism, and thus the action, efficacy, and stability of 7-Methyl-DL-tryptophan
Análisis Bioquímico
Biochemical Properties
7-Methyl-DL-tryptophan is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics
Cellular Effects
For instance, tryptophan potentiates CD8+ T cells against cancer cells by downregulating PD-1
Molecular Mechanism
It is known that tryptophan and its derivatives can undergo various transformations, including oxidation and cyclization . These transformations could potentially influence the activity of 7-Methyl-DL-tryptophan at the molecular level.
Temporal Effects in Laboratory Settings
It is known that tryptophan and its derivatives can have varying effects over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 7-Methyl-DL-tryptophan in animal models. Studies on α-Methyl-L-tryptophan, a similar compound, have shown that it can function as an effective weight-loss agent at pharmacological doses in multiple models of obesity in mice .
Metabolic Pathways
7-Methyl-DL-tryptophan is involved in the tryptophan metabolic pathway . This pathway primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
Transport and Distribution
It is known that tryptophan and its derivatives are transported via the L-type amino acid transporter .
Subcellular Localization
It is known that the subcellular localization of proteins can be predicted from their amino acid sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-DL-tryptophan typically involves the methylation of tryptophan derivatives. One common method is the alkylation of indole derivatives using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 7-Methyl-DL-tryptophan may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of tryptophan.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various indole derivatives and substituted tryptophan analogs .
Comparación Con Compuestos Similares
- 5-Methyl-DL-tryptophan
- 6-Methyl-DL-tryptophan
- 1-Methyl-DL-tryptophan
- α-Methyl-DL-tryptophan
Comparison: 7-Methyl-DL-tryptophan is unique due to its specific methylation at the seventh position, which imparts distinct chemical and biological properties. Unlike other methylated tryptophan derivatives, it serves as a key precursor for non-ribosomal peptide antibiotics and exhibits unique interactions with metabolic pathways .
Propiedades
IUPAC Name |
2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOZNJNHBBROHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278707 | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3456-73-3, 17332-70-6 | |
| Record name | NSC9365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 7-Methyl-DL-tryptophan in plant plastid transformation?
A1: 7-Methyl-DL-tryptophan (7MT) serves as a selection agent in plastid transformation using the feedback-insensitive anthranilate synthase α-subunit gene of tobacco (ASA2) [, ]. This method offers an alternative to traditional antibiotic or herbicide resistance markers, addressing concerns about the environmental impact of these markers in genetically modified plants.
Q2: Does 7-Methyl-DL-tryptophan affect the transformed plants in any way?
A3: Research indicates that plastid transformed tobacco lines, selected using 7MT, exhibit normal phenotype and fertility []. Interestingly, these plants also show increased anthranilate synthase activity, less sensitive to tryptophan feedback inhibition, resulting in approximately sevenfold higher free tryptophan levels in leaves [].
Q3: Are there other compounds similar to 7-Methyl-DL-tryptophan used in this context?
A4: Yes, 4-methylindole (4MI) is another indole analogue that has been successfully used as a selection agent alongside 7MT in plastid transformation utilizing the ASA2 marker [, ]. This suggests that both compounds might share a similar mechanism of action or target similar pathways.
Q4: Beyond plant transformation, is 7-Methyl-DL-tryptophan a substrate for any other enzymes?
A5: Research shows that two bacterial 6-dimethylallyltryptophan synthases (6-DMATS) can utilize 7-Methyl-DL-tryptophan as a substrate []. These enzymes catalyze the prenylation of tryptophan and its derivatives at the C-6 position of the indole ring. Interestingly, these enzymes also accept other substrates like D-tryptophan and various methylated tryptophan derivatives, highlighting their substrate flexibility [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















